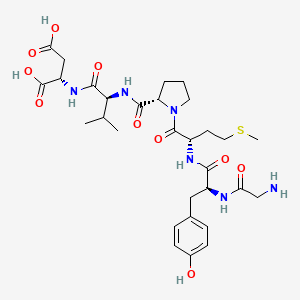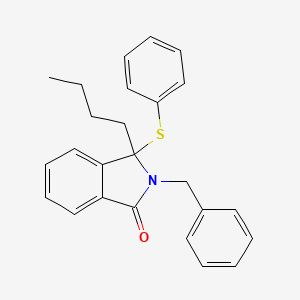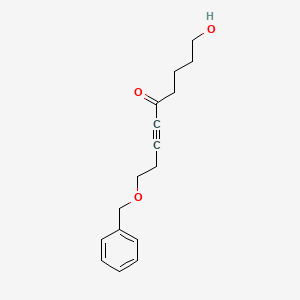
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is a chemical compound with the molecular formula C16H20O3 It is known for its unique structure, which includes a nonyne backbone with a hydroxy group and a phenylmethoxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Nonyn Backbone: This can be achieved through a series of reactions, including alkyne formation and subsequent functional group modifications.
Introduction of the Hydroxy Group: This step often involves oxidation reactions to introduce the hydroxy group at the desired position.
Attachment of the Phenylmethoxy Group: This can be done through etherification reactions, where a phenylmethanol derivative is reacted with the intermediate compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of the alkyne group can produce alkanes.
Scientific Research Applications
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and phenylmethoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and reactivity. The alkyne group can also participate in reactions that modify the compound’s activity and function.
Comparison with Similar Compounds
Similar Compounds
3-Nonyn-5-one: Lacks the hydroxy and phenylmethoxy groups, making it less reactive in certain contexts.
9-Hydroxy-1-(phenylmethoxy)-nonane: Similar structure but lacks the alkyne group, affecting its reactivity and applications.
5-Nonyn-3-one: Different position of the functional groups, leading to variations in chemical behavior.
Uniqueness
3-Nonyn-5-one, 9-hydroxy-1-(phenylmethoxy)- is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the hydroxy and phenylmethoxy groups, along with the alkyne backbone, makes it a versatile compound in various fields of research.
Properties
CAS No. |
616240-05-2 |
|---|---|
Molecular Formula |
C16H20O3 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
9-hydroxy-1-phenylmethoxynon-3-yn-5-one |
InChI |
InChI=1S/C16H20O3/c17-12-6-4-10-16(18)11-5-7-13-19-14-15-8-2-1-3-9-15/h1-3,8-9,17H,4,6-7,10,12-14H2 |
InChI Key |
GTEWQAFIYDHDIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC#CC(=O)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


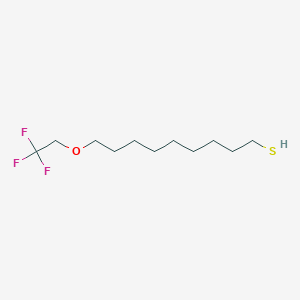
![4-Ethyl-N-[1-(2-methoxybenzoyl)cyclohexyl]benzamide](/img/structure/B12580922.png)
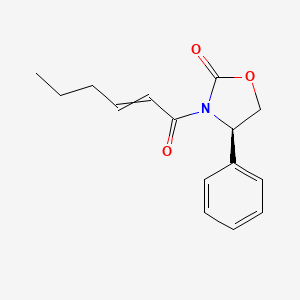
![4-Methyl-N-(4-methylphenyl)-N-{4-[3-(triethoxysilyl)propyl]phenyl}aniline](/img/structure/B12580936.png)
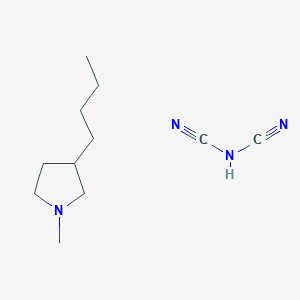
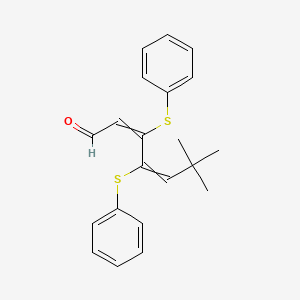


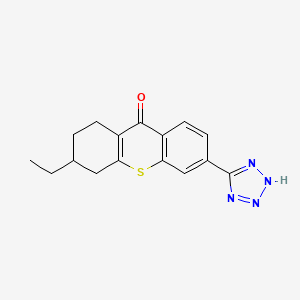
![6,10-Dimethyl-11-oxabicyclo[8.1.0]undec-6-en-5-one](/img/structure/B12580984.png)
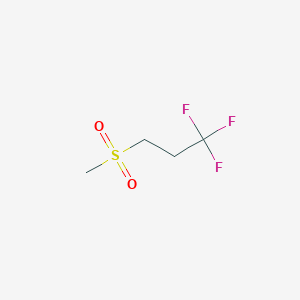
![Acetamide,2-[(8-methoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12581012.png)
